molecular formula C5H2ClFN2O2 B13465494 4-Chloro-5-fluoropyrimidine-2-carboxylic acid

4-Chloro-5-fluoropyrimidine-2-carboxylic acid

Cat. No.: B13465494
M. Wt: 176.53 g/mol
InChI Key: HFCZPFSWUOQGTB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoropyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. The presence of both chlorine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 4-chloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield. Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets industry standards .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoropyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent biochemical reactions .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-fluoropyrimidine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms along with a carboxylic acid group, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C5H2ClFN2O2

Molecular Weight

176.53 g/mol

IUPAC Name

4-chloro-5-fluoropyrimidine-2-carboxylic acid

InChI

InChI=1S/C5H2ClFN2O2/c6-3-2(7)1-8-4(9-3)5(10)11/h1H,(H,10,11)

InChI Key

HFCZPFSWUOQGTB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(=O)O)Cl)F

Origin of Product

United States

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